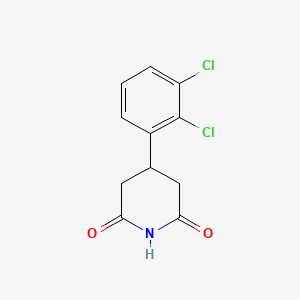

4-(2,3-Dichlorophenyl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

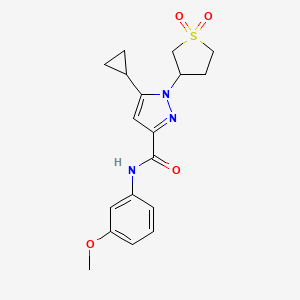

“4-(2,3-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 1342793-16-1 . It has a molecular weight of 258.1 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Anticonvulsant and Antinociceptive Activity

Research into compounds structurally similar to 4-(2,3-Dichlorophenyl)piperidine-2,6-dione has shown potential applications in the medical field, particularly concerning anticonvulsant and antinociceptive activities. A study by Góra et al. (2021) synthesized derivatives that demonstrated significant anticonvulsant and analgesic properties. These compounds were evaluated across multiple acute models of epilepsy, showcasing more beneficial ED50 values compared to reference drugs like valproic acid. The study also delved into the antinociceptive activity of promising compounds in the formalin model of tonic pain, providing insights into their possible mechanisms of action, which involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels (Góra et al., 2021).

Microlithography Applications

In the field of materials science, derivatives of piperidine-diones, like diazopiperidiones, have been explored for their potential use in microlithography. Tattersall et al. (2004) prepared 3-diazopiperi-2,4-diones and investigated them as photoactive substrates for nonchemically amplified deep UV photoresists. These compounds demonstrated high solubility in common solvents and underwent the Wolff rearrangement upon exposure to deep ultraviolet light, making them ideal candidates for the design of photoresists in microlithography (Tattersall et al., 2004).

Fluorescence and Absorption Properties

The study of fluorescent properties of piperidine-dione derivatives has also been a significant area of research. Lun̆ák et al. (2011) synthesized soluble derivatives showing notable fluorescence in the solid state across a broad range of visible and near-infrared regions. This research highlights the potential of these compounds in optical applications and materials science, where fluorescence and absorption properties are critical (Lun̆ák et al., 2011).

Crystal Structure Analysis

The crystal and molecular structure analysis of compounds related to this compound offers insights into their physical and chemical properties. Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, revealing its orthorhombic crystals and the chair conformation of the piperidine ring. Such studies are fundamental in understanding the interaction mechanisms and potential applications of these compounds in various scientific fields (Szafran et al., 2007).

Mécanisme D'action

Target of Action

It is known that piperidine-2,6-diones are frequently found in numerous drugs and serve as the core backbone of the cereblon (crbn) ligand .

Mode of Action

Piperidine-2,6-diones, which are part of the structure of this compound, are known to be involved in the design of proteolysis targeting chimeras (protac) drugs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

It is known that piperidine-2,6-diones can serve as valuable and versatile synthetic intermediates in organic synthesis .

Result of Action

Based on the known actions of piperidine-2,6-diones, it can be inferred that this compound may have potential effects on protein degradation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

4-(2,3-dichlorophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPYBPSOHFJYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)

![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)